molecular formula C13H12N2O8 B12552043 1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) CAS No. 184529-91-7

1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)

Cat. No.: B12552043
CAS No.: 184529-91-7
M. Wt: 324.24 g/mol
InChI Key: LXQLPRBDMSIPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) is a complex organic compound that features a cyclopropane ring linked to two pyrrolidine-2,5-dione moieties through carbonyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with pyrrolidine-2,5-dione derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the carbonyloxy linkages .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Properties

CAS No.

184529-91-7

Molecular Formula

C13H12N2O8

Molecular Weight

324.24 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H12N2O8/c16-7-1-2-8(17)14(7)22-11(20)13(5-6-13)12(21)23-15-9(18)3-4-10(15)19/h1-6H2

InChI Key

LXQLPRBDMSIPCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CC2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.